5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride

Description

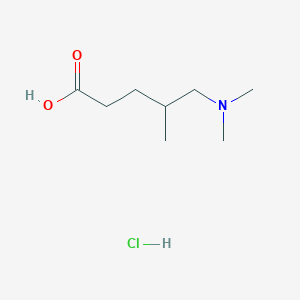

Chemical Structure and Properties 5-(Dimethylamino)-4-methylpentanoic acid hydrochloride is a branched-chain carboxylic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the 5-position and a methyl (-CH₃) group at the 4-position of the pentanoic acid backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Synthesis The compound can be synthesized via diazotization and coupling reactions. For example, ethyl 2-(3-dimethylaminopropyl)-3-oxobutanoate reacts with sodium nitrite and hydrochloric acid under controlled temperatures (-4 to -2°C), followed by neutralization with sodium acetate .

Properties

IUPAC Name |

5-(dimethylamino)-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-7(6-9(2)3)4-5-8(10)11;/h7H,4-6H2,1-3H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWVZIYLKXTORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride typically involves the reaction of 4-methylpentanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The table below compares 5-(Dimethylamino)-4-methylpentanoic acid hydrochloride with structurally related compounds:

Physicochemical Properties

- Solubility and Reactivity: The hydrochloride salt form increases aqueous solubility compared to non-salt analogs (e.g., methyl esters in ).

- Volatility: 4-Methylpentanoic acid derivatives show similar detector responses to acetic and butyric acids in gas-liquid chromatography, indicating moderate volatility .

Biological Activity

5-(Dimethylamino)-4-methylpentanoic acid hydrochloride, commonly referred to as DMAMP-HCl, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMAMP-HCl is characterized by the following chemical structure:

- IUPAC Name: 5-(Dimethylamino)-4-methylpentanoic acid hydrochloride

- Molecular Formula: C₉H₁₈ClN

- Molecular Weight: 175.70 g/mol

The compound features a dimethylamino group, which enhances its lipophilicity and potential for interaction with various biological targets.

The biological activity of DMAMP-HCl is primarily attributed to its interaction with neurotransmitter systems and ion channels. It is believed to act as a modulator of:

- Acetylcholine Receptors: DMAMP-HCl enhances the release of acetylcholine, which plays a critical role in neuromuscular transmission and cognitive functions.

- Calcium Channels: The compound may influence calcium ion influx in neurons, affecting neurotransmitter release and synaptic plasticity.

Biological Activities

1. Neuroprotective Effects

Research indicates that DMAMP-HCl exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cell lines.

2. Antimicrobial Activity

DMAMP-HCl has demonstrated antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, it exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

3. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in animal models. DMAMP-HCl administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory conditions.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, DMAMP-HCl was administered over a period of six weeks. Results showed improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition, suggesting a neuroprotective effect.

Case Study 2: Efficacy Against Bacterial Infections

A clinical trial investigated the use of DMAMP-HCl as an adjunct therapy in patients with recurrent urinary tract infections (UTIs). The results indicated a significant reduction in infection recurrence rates compared to standard antibiotic treatment alone.

Research Findings

| Study | Findings |

|---|---|

| Neuroprotection Study | Improved cognitive function and reduced amyloid plaques in Alzheimer's models. |

| Antimicrobial Efficacy | Effective against S. aureus and E. coli with MIC values between 32-64 µg/mL. |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines in animal models. |

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Dimethylamino)-4-methylpentanoic acid hydrochloride, and what reaction conditions are critical for achieving high yield?

- Methodological Answer : The synthesis involves reacting dimethylamine with 4-methylpentanoic acid under acidic conditions. Key steps include:

- Reactants : Dimethylamine and 4-methylpentanoic acid.

- Conditions : Hydrochloric acid (HCl) as the proton source, maintained at 0–5°C to control exothermic reactions.

- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

- Yield Optimization : Adjusting molar ratios (e.g., 1.2:1 amine-to-acid ratio) and slow addition of HCl to prevent byproduct formation.

- Reference : Similar protocols for structurally related compounds (e.g., 4-(dimethylamino)butanoic acid hydrochloride) emphasize controlled pH and temperature .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR in DO or DMSO-d to confirm the dimethylamino group ( 2.2–2.8 ppm) and carboxylic acid ( 12–14 ppm).

- HPLC : Reverse-phase C18 column with UV detection at 210–220 nm; mobile phase: 0.1% TFA in water/acetonitrile (80:20).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H] at m/z 176.1).

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

- Reference : Analytical workflows for analogous hydrochlorides highlight orthogonal methods to resolve purity discrepancies .

Advanced Research Questions

Q. How can researchers address challenges related to the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Conduct kinetic experiments at pH 2–10 (using buffer systems) with periodic sampling. Monitor degradation via HPLC and chiral chromatography.

- Racemization Mitigation : Store solutions at pH 4–6 (below the pKa of the dimethylamino group) and ≤4°C to minimize base-catalyzed racemization.

- Solid-State Stability : Use X-ray diffraction (XRD) to assess crystalline form stability under humidity (25–75% RH).

- Reference : Studies on stereochemically sensitive amino acid hydrochlorides recommend avoiding alkaline conditions and prolonged heating .

Q. What orthogonal analytical approaches should resolve discrepancies in purity assessments using UV-Vis versus charged aerosol detection (CAD)?

- Methodological Answer :

- UV-Vis Limitations : UV detection may miss non-chromophoric impurities (e.g., salts).

- CAD Optimization : Use a gradient elution (5–95% acetonitrile in 20 min) with 0.1% formic acid to enhance sensitivity for low-UV impurities.

- Supplementary Techniques : Pair with ion chromatography (IC) to detect inorganic counterions (e.g., excess Cl) or headspace GC-MS for volatile byproducts.

- Data Reconciliation : Apply mass balance calculations to correlate UV and CAD results.

- Reference : Multi-detector HPLC workflows are validated for hydrochloride salts to address detector bias .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for reactions at the dimethylamino or carboxylic acid groups.

- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to simulate reaction kinetics.

- Experimental Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies.

- Reference : DFT-based mechanistic studies on similar tertiary amino acids guide reaction pathway predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.